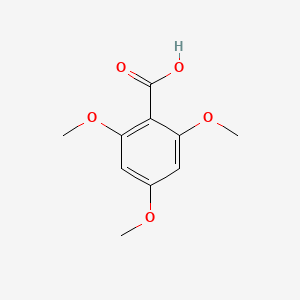

2,4,6-Trimethoxybenzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2,4,6-trimethoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O5/c1-13-6-4-7(14-2)9(10(11)12)8(5-6)15-3/h4-5H,1-3H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JATAKEDDMQNPOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1)OC)C(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1060348 | |

| Record name | 2,4,6-Trimethoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1060348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

570-02-5 | |

| Record name | 2,4,6-Trimethoxybenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=570-02-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 2,4,6-trimethoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000570025 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 2,4,6-trimethoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,4,6-Trimethoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1060348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,6-trimethoxybenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.479 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 2,4,6-Trimethoxybenzoic acid from phloroglucinol

An In-depth Technical Guide to the Synthesis of 2,4,6-Trimethoxybenzoic Acid from Phloroglucinol

Introduction

This compound is a highly functionalized aromatic carboxylic acid that serves as a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and other complex organic molecules.[1][2][3][4] Its structure, featuring a carboxylic acid group and three electron-donating methoxy groups, imparts unique reactivity and makes it a sought-after building block. The synthesis of this compound often starts from phloroglucinol, a symmetrical benzenetriol that is both readily available and exceptionally reactive due to the activating effects of its three hydroxyl groups.[5][6]

This technical guide provides a comprehensive, field-proven methodology for the synthesis of this compound from phloroglucinol. The process is logically divided into two primary stages: the exhaustive O-methylation of phloroglucinol to form the key intermediate, 1,3,5-trimethoxybenzene, followed by the regioselective introduction of a carboxyl group onto this activated ring. This document moves beyond a simple recitation of steps to elucidate the underlying chemical principles, justify experimental choices, and address critical safety considerations, providing researchers and drug development professionals with a robust and reliable synthetic strategy.

Part 1: Exhaustive Methylation of Phloroglucinol to 1,3,5-Trimethoxybenzene

The initial stage of the synthesis focuses on converting the phenolic hydroxyl groups of phloroglucinol into methoxy ethers. This transformation deactivates the ring slightly but protects the hydroxyls and sets the stage for the subsequent carboxylation. The Williamson ether synthesis is the classic and most effective method for this purpose.

Mechanistic Principles: The Williamson Ether Synthesis

Phloroglucinol, while existing in keto-enol tautomeric forms, reacts as a benzenetriol in this context.[5] The phenolic protons are acidic and are readily removed by a suitable base, such as anhydrous potassium carbonate, to generate phenoxide anions. These anions are potent nucleophiles. The reaction proceeds via a series of three nucleophilic substitution (SN2) reactions where the phenoxide ions attack the electrophilic methyl group of the methylating agent, dimethyl sulfate. An excess of both the base and the methylating agent is crucial to drive the reaction to completion and ensure all three hydroxyl groups are converted to methoxy ethers. The use of anhydrous conditions is critical, as the presence of water can hydrolyze the dimethyl sulfate and reduce the efficacy of the base.

Protocol Deep-Dive: Synthesis of 1,3,5-Trimethoxybenzene

This protocol is adapted from established literature procedures and optimized for yield and purity.[7]

Materials and Reagents:

-

Phloroglucinol (anhydrous)

-

Dimethyl sulfate (DMS)

-

Potassium carbonate (K₂CO₃), ignited or oven-dried to ensure anhydrous conditions

-

Acetone (dry)

-

5% Sodium hydroxide (NaOH) solution

-

Diethyl ether

-

Anhydrous sodium sulfate (Na₂SO₄)

Experimental Protocol:

-

Setup: Assemble a round-bottom flask with a reflux condenser and a drying tube. Ensure all glassware is thoroughly dried.

-

Reaction Mixture: To the flask, add anhydrous phloroglucinol (6.3 g, 0.05 mol) and ignited potassium carbonate (40 g, 0.29 mol) to 100 mL of dry acetone.

-

Reagent Addition: While stirring the suspension, add dimethyl sulfate (15.6 mL, 0.165 mol) to the flask.

-

Reflux: Heat the mixture to reflux and maintain for 6-8 hours under anhydrous conditions. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up (Filtration): After cooling to room temperature, filter the mixture to remove the inorganic salts (potassium carbonate and potassium sulfate). Wash the collected salts with hot acetone (2 x 20 mL) to recover any residual product.

-

Work-up (Solvent Removal): Combine the filtrate and washings and remove the acetone using a rotary evaporator.

-

Work-up (Extraction): Macerate the residue with crushed ice and water. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Work-up (Washing): Combine the ether extracts and wash sequentially with 5% sodium hydroxide solution (2 x 30 mL) to remove any unreacted phloroglucinol or partially methylated phenols, followed by water (2 x 30 mL) until the washings are neutral.

-

Drying and Isolation: Dry the ether layer over anhydrous sodium sulfate, filter, and remove the ether by rotary evaporation to yield the crude 1,3,5-trimethoxybenzene.

-

Purification: The product can be purified by vacuum distillation or recrystallization from a suitable solvent like ethanol to yield a white solid.

Data Presentation: Reagent Summary

| Reagent | Molar Mass ( g/mol ) | Amount Used | Moles | Molar Equiv. |

| Phloroglucinol | 126.11 | 6.3 g | 0.05 | 1.0 |

| Dimethyl Sulfate | 126.13 | 15.6 mL (20.8 g) | 0.165 | 3.3 |

| Potassium Carbonate | 138.21 | 40 g | 0.29 | 5.8 |

| Acetone (solvent) | 58.08 | 100 mL | - | - |

Expected Yield: 70-75%[7]

Visualization: Methylation Workflow

Caption: Workflow for the synthesis of 1,3,5-trimethoxybenzene.

Part 2: Carboxylation of 1,3,5-Trimethoxybenzene

With the intermediate 1,3,5-trimethoxybenzene in hand, the next critical step is the introduction of a carboxylic acid group. Since the substrate is an ether and not a phenol, the direct Kolbe-Schmitt reaction is not feasible.[8][9] However, the three methoxy groups render the aromatic ring extremely electron-rich and thus highly susceptible to electrophilic aromatic substitution. A robust and high-yielding strategy is a two-step sequence involving formylation via the Vilsmeier-Haack reaction, followed by oxidation of the resulting aldehyde.

Mechanistic Principles: Formylation and Oxidation

-

Vilsmeier-Haack Formylation: This reaction introduces a formyl group (-CHO) onto a highly activated aromatic ring. The active electrophile, the Vilsmeier reagent (chloroiminium ion), is generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride, typically phosphoryl chloride (POCl₃). The electron-rich 1,3,5-trimethoxybenzene attacks this electrophile. The strong ortho, para-directing nature of the methoxy groups ensures that substitution occurs exclusively at a position ortho to two methoxy groups (the 2-position), leading to 2,4,6-trimethoxybenzaldehyde.[10]

-

Aldehyde Oxidation: The resulting aldehyde is then oxidized to the corresponding carboxylic acid. This is a standard transformation in organic synthesis. A variety of oxidizing agents can accomplish this, such as potassium permanganate (KMnO₄), Jones reagent (CrO₃/H₂SO₄), or silver oxide (Tollens' reagent). A common and effective method involves using potassium permanganate in an alkaline aqueous solution.

Protocol Deep-Dive: Synthesis of this compound

This two-step protocol is based on a literature procedure for the formylation followed by a standard oxidation method.[10]

Step A: Vilsmeier-Haack Formylation

Materials and Reagents:

-

1,3,5-Trimethoxybenzene

-

N,N-Dimethylformamide (DMF)

-

Phosphoryl chloride (POCl₃)

-

Ice

-

Saturated sodium carbonate (Na₂CO₃) solution

Experimental Protocol:

-

Setup: In a three-neck flask equipped with a dropping funnel, mechanical stirrer, and a nitrogen inlet, dissolve 1,3,5-trimethoxybenzene (40 g, 0.24 mol) in DMF.

-

Cooling: Cool the reaction mixture to 0°C in an ice-water bath.

-

Reagent Addition: Slowly add phosphoryl chloride (48 g, 0.31 mol) dropwise via the dropping funnel over 30-45 minutes, ensuring the internal temperature does not rise above 5°C.

-

Reaction: After the addition is complete, continue stirring the mixture at 0°C for 1 hour.

-

Work-up (Quenching): Carefully and slowly pour the reaction mixture onto a large volume of crushed ice with vigorous stirring.

-

Work-up (Neutralization): Neutralize the acidic solution by slowly adding a saturated solution of sodium carbonate until the mixture is basic. A precipitate will form.

-

Isolation: Collect the solid precipitate by filtration, wash thoroughly with cold water, and dry to obtain crude 2,4,6-trimethoxybenzaldehyde. The product is often pure enough for the next step, but can be recrystallized from ethanol/water if needed.[10]

Step B: Oxidation to Carboxylic Acid

Materials and Reagents:

-

2,4,6-Trimethoxybenzaldehyde

-

Potassium permanganate (KMnO₄)

-

Sodium hydroxide (NaOH)

-

Sodium bisulfite (NaHSO₃)

-

Hydrochloric acid (HCl)

Experimental Protocol:

-

Setup: In a large flask, dissolve the crude 2,4,6-trimethoxybenzaldehyde from the previous step in a suitable solvent like aqueous acetone or pyridine. Add a solution of sodium hydroxide.

-

Oxidant Addition: Cool the mixture in an ice bath. Slowly add a solution of potassium permanganate in water, portion-wise or dropwise, maintaining the temperature below 10°C. A brown precipitate of manganese dioxide (MnO₂) will form.

-

Reaction: Stir the reaction at room temperature until TLC analysis indicates the disappearance of the starting aldehyde.

-

Work-up (Quenching): Quench the excess permanganate by adding a small amount of ethanol or a saturated solution of sodium bisulfite until the purple color disappears.

-

Work-up (Filtration): Filter the mixture to remove the manganese dioxide precipitate. Wash the filter cake with hot water.

-

Work-up (Acidification): Combine the filtrate and washings, cool in an ice bath, and carefully acidify with concentrated hydrochloric acid until no more precipitate forms (pH ~2).

-

Isolation and Purification: Collect the white precipitate of this compound by filtration, wash with cold water, and dry. Recrystallize from ethanol or water to obtain the pure product.

Visualization: Vilsmeier-Haack Mechanism & Carboxylation Workflow

Caption: Vilsmeier-Haack mechanism and the subsequent oxidation workflow.

Critical Safety & Handling Considerations

The reagents used in this synthesis are hazardous and require strict safety protocols.

-

Dimethyl Sulfate (DMS): DMS is extremely toxic, corrosive, and a known carcinogen.[11][12][13] It can be fatal if inhaled or absorbed through the skin, and its effects may be delayed.[11][14] All manipulations must be conducted in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including nitrile or neoprene gloves (double-gloving is recommended), a lab coat, and chemical splash goggles. An emergency eyewash and shower must be accessible.

-

Phosphoryl Chloride (POCl₃): This reagent is highly corrosive and reacts violently with water, releasing toxic HCl gas. Handle with care in a fume hood, avoiding any contact with moisture.

-

Phloroglucinol: May cause skin, eye, and respiratory irritation.[15]

-

Potassium Permanganate: A strong oxidizing agent. Avoid contact with combustible materials.

Always consult the Safety Data Sheet (SDS) for each reagent before beginning work.[12][14][15]

Conclusion

The synthesis of this compound from phloroglucinol is a robust two-stage process that leverages fundamental reactions in organic chemistry. The initial step, a comprehensive Williamson ether synthesis, effectively converts the starting phenol into the key intermediate 1,3,5-trimethoxybenzene. The subsequent carboxylation is elegantly achieved through a Vilsmeier-Haack formylation followed by a standard oxidation, a strategy that capitalizes on the high nucleophilicity of the trimethoxybenzene ring. Success in this synthesis hinges on a thorough understanding of the underlying mechanisms, careful control of reaction conditions, and an unwavering commitment to safety, particularly when handling hazardous reagents like dimethyl sulfate. By following this detailed guide, researchers can reliably produce this valuable intermediate for applications in drug discovery and advanced material science.

References

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 5. Phloroglucinol - Wikipedia [en.wikipedia.org]

- 6. What is the mechanism of Phloroglucin? [synapse.patsnap.com]

- 7. 1,3,5-Trimethoxybenzene synthesis - chemicalbook [chemicalbook.com]

- 8. Kolbe–Schmitt reaction - Wikipedia [en.wikipedia.org]

- 9. Kolbe-Schmitt Reaction (Chapter 74) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 10. 2,4,6-Trimethoxybenzaldehyde synthesis - chemicalbook [chemicalbook.com]

- 11. chemicalbook.com [chemicalbook.com]

- 12. fishersci.com [fishersci.com]

- 13. nj.gov [nj.gov]

- 14. cdhfinechemical.com [cdhfinechemical.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to the Crystal Structure of 2,4,6-Trimethoxybenzoic Acid

Prepared by: Gemini, Senior Application Scientist

Executive Summary

This technical guide provides a comprehensive examination of the solid-state structure of 2,4,6-Trimethoxybenzoic acid (C₁₀H₁₂O₅), a key organic intermediate. Intended for researchers in crystallography, medicinal chemistry, and materials science, this document synthesizes experimental methodology with detailed structural analysis. We delve into the protocols for obtaining single crystals suitable for X-ray diffraction, outline the analytical techniques for structural verification, and present a detailed analysis of the molecule's geometry and supramolecular architecture. The defining structural feature of this compound is its formation of one-dimensional chains, or 'catemers', through intermolecular hydrogen bonds, a motif that distinguishes it from the dimeric structures common to many carboxylic acids. This guide serves as a technical resource, grounded in authoritative data, to facilitate a deeper understanding of the steric and electronic factors governing the solid-state assembly of polysubstituted aromatic compounds.

Introduction

This compound, CAS No. 570-02-5, is a polysubstituted aromatic carboxylic acid.[1][2][3] Its molecular framework, featuring a benzoic acid core symmetrically substituted with three methoxy groups, presents a compelling case study in crystal engineering. The interplay between the acidic carboxyl functional group and the bulky, electron-donating methoxy groups dictates not only the molecule's chemical reactivity but also its preferred packing arrangement in the solid state. Understanding this crystal structure is paramount for applications in drug development, where solid-form properties like solubility and stability are critical, and in materials science, where predictable supramolecular synthons are essential for designing novel crystalline materials. This guide provides an in-depth analysis of its three-dimensional architecture as determined by single-crystal X-ray diffraction.

Synthesis and Crystallization Methodology

Synthesis Overview

This compound is a commercially available research chemical.[3][4] Conceptually, its synthesis would involve the methylation of a phloroglucinol carboxylic acid precursor or the oxidation of 2,4,6-trimethoxybenzaldehyde. For the purpose of structural analysis, the primary focus is not on the synthesis but on the preparation of high-quality single crystals, which is the cornerstone of a successful diffraction experiment.

Single Crystal Growth: A Representative Protocol

The definitive crystal structure of this compound was elucidated from crystals grown for X-ray study.[5] While the specific solvent system used in the original study is not detailed, a general and reliable method for crystallizing substituted benzoic acids is by slow evaporation or cooling from a saturated solution. Water, owing to the differential solubility of benzoic acids at varying temperatures, is often an excellent solvent choice.

Field-Proven Protocol: Recrystallization of a Substituted Benzoic Acid

-

Dissolution: Weigh approximately 0.5 g of crude this compound and place it into a 50 mL Erlenmeyer flask. Add ~10 mL of deionized water and a magnetic stir bar.

-

Heating to Saturation: Gently heat the suspension on a hot plate with stirring. Add small aliquots (1-2 mL) of hot deionized water until the solid completely dissolves. Causality Note: Using the minimum amount of hot solvent is critical to ensure the solution becomes supersaturated upon cooling, which is the driving force for crystallization.

-

Hot Filtration (Optional): If insoluble impurities are observed, perform a hot gravity filtration by passing the solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask. Trustworthiness Note: This step prevents insoluble impurities from acting as nucleation sites, which would lead to the formation of many small, imperfect crystals.

-

Slow Cooling (Crystal Formation): Cover the flask with a watch glass (to prevent rapid evaporation and contamination) and allow it to cool slowly to room temperature, undisturbed. Subsequently, place the flask in an ice bath to maximize the yield of precipitated crystals. Expertise Note: Slow, undisturbed cooling is the single most important factor for growing large, well-ordered single crystals suitable for diffraction. Rapid cooling promotes rapid nucleation, resulting in a microcrystalline powder.

-

Crystal Harvesting: Collect the formed crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold water to remove any soluble impurities adhering to the crystal faces.

-

Drying: Allow the crystals to dry under vacuum on the funnel for a period, then transfer them to a watch glass to air-dry completely.

Structural Characterization Techniques

The following workflow outlines the comprehensive approach to determining and verifying the structure of a crystalline compound like this compound.

Caption: Fig. 1: Workflow for Crystal Structure Determination.

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystal. A suitable single crystal is mounted and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected, and the data are processed to solve and refine the crystal structure, yielding precise atomic coordinates, bond lengths, bond angles, and torsion angles.

Spectroscopic Confirmation (FT-IR & NMR)

While SC-XRD provides the ultimate solid-state structure, spectroscopic methods are essential for confirming the molecular structure and purity of the bulk sample.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR identifies the functional groups present in the molecule. For this compound, characteristic absorbances would include O-H stretching from the carboxylic acid, C=O stretching of the carbonyl group, C-H stretching from the aromatic ring and methoxy groups, and C-O stretching from the ether linkages. The full spectrum is available for reference in public databases.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy confirm the connectivity and chemical environment of atoms in the molecule when in solution. The symmetry of this compound would lead to a simplified spectrum. One would expect to see a singlet for the two equivalent aromatic protons, a singlet for the six protons of the two equivalent ortho-methoxy groups, and a singlet for the three protons of the para-methoxy group. Reference spectra are available from chemical suppliers and databases.[6]

In-depth Analysis of the Crystal Structure

The crystal structure of this compound was first reported by Wallet, Molins, and Miravitlles in 2001.[5] The data provides a clear picture of both the intramolecular geometry and the intermolecular forces that govern the crystal packing.

Crystallographic Data Summary

The following table summarizes the key crystallographic parameters from the structure determination.

| Parameter | Value | Source |

| Empirical Formula | C₁₀H₁₂O₅ | [1][2] |

| Formula Weight | 212.20 g/mol | [1][2] |

| Temperature | 293 K | [5] |

| Wavelength | Mo Kα (0.71073 Å) | (Standard) |

| Crystal System | Monoclinic | CCDC 176022 |

| Space Group | P2₁/c | CCDC 176022 |

| Unit Cell Dimensions | a = 7.277 Å, b = 13.800 Å, c = 10.191 Å | CCDC 176022 |

| α = 90°, β = 101.48°, γ = 90° | CCDC 176022 | |

| Volume | 1003.5 ų | CCDC 176022 |

| Z (Molecules/Unit Cell) | 4 | CCDC 176022 |

| Final R indices [I>2σ(I)] | R₁ = 0.046 | [5] |

| wR₂ (all data) | 0.150 | [5] |

| CCDC Deposition No. | 176022 | [1] |

| Note: Full crystallographic data can be accessed from the Cambridge Crystallographic Data Centre (CCDC) via the deposition number. |

Molecular Geometry and Conformation

The molecular structure reveals several key conformational features driven by steric hindrance and electronic effects.

Caption: Fig. 2: Molecular conformation of this compound.

-

Carboxyl Group Orientation: The presence of two bulky methoxy groups at the ortho positions (C2 and C6) forces the carboxyl group to twist significantly out of the plane of the benzene ring. The torsion angle between the plane of the acid group and the benzene ring (C6–C1–C11–O12) is 54.1°.[5] This steric clash prevents the π-system of the carboxyl group from being fully conjugated with the aromatic ring.

-

Methoxy Group Planarity: In contrast, the three methoxy groups are observed to be nearly coplanar with the benzene ring, maximizing electronic communication between the oxygen lone pairs and the aromatic system.[5]

-

Carboxyl Conformation: The carboxyl group itself adopts a syn conformation, where the acidic proton on O11 and the carbonyl oxygen O12 are on the same side of the C11-O11 bond. This is a common conformation for carboxylic acids.[5]

Supramolecular Assembly via Hydrogen Bonding

Unlike many simple benzoic acids that form centrosymmetric dimers in the solid state, this compound exhibits a different hydrogen-bonding motif. The hydrogen atom from the hydroxyl group of one molecule forms a hydrogen bond with the carbonyl oxygen atom of a neighboring molecule.[5] This head-to-tail interaction repeats, propagating a one-dimensional chain, known as a catemer, throughout the crystal lattice.

Caption: Fig. 3: Catemer motif via intermolecular hydrogen bonding.

This specific arrangement is described as a syn-anti hydrogen-bond mode.[5] The proton donor (the hydroxyl group) is in a syn conformation relative to its own carbonyl group, while it interacts with the lone pair on the neighboring carbonyl oxygen that is in an anti orientation relative to the hydroxyl group of the second molecule.[5] This packing mode highlights how subtle changes in substitution patterns can fundamentally alter the preferred supramolecular synthons in crystal engineering.

Conclusion

The crystal structure of this compound is a well-defined system governed by a balance of intramolecular steric strain and intermolecular hydrogen bonding. Key structural takeaways include:

-

Non-planar Carboxyl Group: Steric hindrance from the ortho-methoxy substituents forces the carboxyl group significantly out of the plane of the aromatic ring.

-

Catemer Formation: The dominant intermolecular interaction is a head-to-tail hydrogen bond between the carboxylic acid moieties, leading to the formation of infinite one-dimensional chains (catemers).

-

Syn-Anti H-Bonding: The specific geometry of the hydrogen bond is a syn-anti mode, distinguishing it from other known packing motifs in substituted benzoic acids.

This detailed structural knowledge is invaluable for professionals in drug development and materials science, providing a validated framework for predicting and understanding the solid-state properties of similarly substituted organic molecules.

References

Authored by: Gemini, Senior Application Scientist

An In-Depth Technical Guide to 2,4,6-Trimethoxybenzoic Acid (CAS 570-02-5)

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 570-02-5), a key chemical intermediate for professionals in research, chemical synthesis, and drug development. This document delineates its chemical and physical properties, explores its applications as a structural scaffold in medicinal chemistry, presents a detailed analysis of its associated hazards, and furnishes a robust protocol for its safe handling, storage, and disposal. The guide is structured to deliver not just data, but actionable insights, ensuring that laboratory personnel can utilize this compound with maximum safety and efficacy.

Compound Identification and Structure

This compound is a polysubstituted aromatic carboxylic acid. The strategic placement of three methoxy groups on the benzene ring significantly influences its chemical reactivity and physical properties. This substitution pattern makes it a valuable and versatile building block in organic synthesis.

-

CAS Number: 570-02-5

-

Synonyms: Benzoic acid, 2,4,6-trimethoxy-; Phloroglucinol carboxylic acid trimethyl ether[2][3][4]

-

InChI Key: JATAKEDDMQNPOQ-UHFFFAOYSA-N[6]

Physicochemical Properties

The properties of this compound are summarized in the table below. These characteristics are critical for designing experimental conditions, including solvent selection, reaction temperature, and purification methods.

| Property | Value | Source(s) |

| Physical Form | White to light yellow crystalline powder/solid. | [1][3][7] |

| Melting Point | 152 - 158 °C (decomposes) | [3][5][8] |

| Boiling Point | 350.6 °C at 760 mmHg (Predicted) | [8][9] |

| Flash Point | 137.4 °C | [8][9] |

| Solubility | Soluble in methanol. | [8][9] |

| pKa | 4.25 ± 0.10 (Predicted) | [8] |

| Density | ~1.219 g/cm³ (Predicted) | [8][9] |

Applications in Research and Drug Development

This compound serves primarily as a specialized intermediate and building block in organic and medicinal chemistry.[8] Its utility is not typically as a final, active pharmaceutical ingredient (API), but rather as a foundational scaffold upon which more complex, biologically active molecules are constructed.

Rationale as a Synthetic Intermediate

The electron-donating nature of the three methoxy groups activates the aromatic ring, influencing its reactivity in electrophilic substitution reactions. The carboxylic acid moiety provides a versatile handle for a wide range of chemical transformations, including amidation, esterification, and reduction. This combination of features makes it a useful starting material for creating libraries of compounds for screening and lead optimization.

Role in the Development of Novel Antimicrobial Agents

A compelling application for this structural motif is in the fight against antimicrobial resistance. The overexpression of efflux pumps is a primary mechanism by which bacteria expel antibiotics, rendering them ineffective.[1] Recent research has focused on developing Efflux Pump Inhibitors (EPIs) to restore the efficacy of existing antibiotics.

Derivatives synthesized from a trimethoxybenzoic acid scaffold have been identified as potential EPIs.[1][5] In these studies, the trimethoxybenzoic acid core is functionalized, for example, by forming amide derivatives, to create molecules that can interfere with the bacterial efflux mechanism.[1] This line of research highlights the compound's value in generating novel chemical entities that address critical challenges in drug development.[5]

Hazard Identification and Toxicological Profile

According to the Globally Harmonized System (GHS), this compound is classified as a hazardous substance. A thorough understanding of its risks is the first step in ensuring laboratory safety.

-

Hazard Statements:

Toxicological Summary:

-

Skin Corrosion/Irritation: Classified as a skin irritant (Category 2).[10] Direct contact can cause redness, itching, and inflammation.

-

Serious Eye Damage/Irritation: Classified as a serious eye irritant (Category 2A).[10] Contact with eyes can cause significant irritation, pain, and potential damage.

-

Respiratory Sensitization: May cause respiratory irritation (STOT SE 3), leading to coughing and shortness of breath upon inhalation of dust.[10]

-

Carcinogenicity: Not classified as a carcinogen by major regulatory bodies such as IARC, NTP, or OSHA.[10]

Risk Assessment and Mitigation Workflow

Safe handling of this compound requires a systematic approach to risk assessment. The following workflow diagram illustrates the decision-making process from initial planning to emergency response.

Caption: Risk assessment and mitigation workflow for this compound.

Experimental Protocols: Safe Handling and Disposal

Adherence to a strict protocol is non-negotiable for mitigating the risks associated with this compound.

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety goggles that conform to OSHA's 29 CFR 1910.133 or European Standard EN166 regulations. A face shield may be required for larger quantities or when there is a splash risk.

-

Skin Protection: Wear a standard laboratory coat. Use chemical-resistant gloves (e.g., nitrile) and inspect them for integrity before each use.

-

Respiratory Protection: For routine handling of small quantities in a well-ventilated area or fume hood, respiratory protection is not typically required. If dust is generated, use a NIOSH/MSHA or EN 136 approved respirator with a particle filter.

Step-by-Step Handling Procedure

-

Preparation: Cordon off the work area. Ensure a chemical fume hood is operational. Confirm the location of the nearest safety shower and eyewash station.

-

Aliquotting: When weighing or transferring the solid, perform the task in a fume hood to control dust. Use a spatula and weigh onto paper or into a container. Avoid creating and inhaling dust.[10]

-

Dissolution: When adding to a solvent, do so slowly and under agitation to prevent splashing.

-

Reaction Setup: All operations should be conducted within a fume hood. Ensure all glassware is properly secured.

-

Post-Handling: Thoroughly wash hands and any affected skin areas with soap and water after handling is complete.[10] Decontaminate the work surface.

Storage and Incompatibility

-

Storage Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place. The compound should be stored at room temperature away from direct sunlight and heat.[1]

-

Incompatible Materials: Keep away from strong oxidizing agents, which can lead to vigorous reactions.[10]

Disposal

-

Waste Characterization: Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.

-

Procedure: Unused material and contaminated labware should be collected in a designated, labeled hazardous waste container. Do not dispose of down the drain.[10] Consider dissolving the material in a combustible solvent for incineration at a licensed chemical waste facility.

Emergency First-Aid Procedures

Immediate and appropriate first aid is critical in the event of an exposure.

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, while holding the eyelids open. Seek immediate medical attention.

-

Skin Contact: Remove all contaminated clothing. Wash the affected area immediately and thoroughly with soap and plenty of water for at least 15 minutes. If skin irritation develops or persists, seek medical advice.

-

Inhalation: Move the individual to fresh air. If breathing is difficult or symptoms like coughing occur, seek medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water and then drink plenty of water. Never give anything by mouth to an unconscious person. Seek medical attention if symptoms occur.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. nbinno.com [nbinno.com]

- 4. Derivatives of Trimethoxybenzoic Acid and Gallic Acid as Potential Efflux Pump Inhibitors: In Silico and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound [webbook.nist.gov]

- 6. This compound CAS#: 570-02-5 [m.chemicalbook.com]

- 7. lookchem.com [lookchem.com]

- 8. CN1927800A - Synthesis process of 2,4,6-trimethyl benzoic acid - Google Patents [patents.google.com]

- 9. globalresearchonline.net [globalresearchonline.net]

- 10. This compound | C10H12O5 | CID 68441 - PubChem [pubchem.ncbi.nlm.nih.gov]

Molecular weight and formula of 2,4,6-Trimethoxybenzoic acid

An In-depth Technical Guide to 2,4,6-Trimethoxybenzoic Acid: Properties, Synthesis, and Applications

Executive Summary: This technical guide provides a comprehensive overview of this compound (TMBA), a key chemical intermediate for researchers, scientists, and professionals in drug development. We will delve into its fundamental physicochemical properties, outline detailed protocols for its synthesis and characterization, explore its applications as a versatile building block in organic synthesis, and provide essential safety and handling guidelines. This document is structured to serve as a practical and authoritative resource, grounding technical procedures in established scientific principles to empower innovation and ensure laboratory safety.

Introduction to this compound

This compound, CAS number 570-02-5, is a highly substituted aromatic carboxylic acid. Its structure is characterized by a benzoic acid core with three methoxy (-OCH₃) groups positioned at the 2, 4, and 6 (ortho and para) positions of the benzene ring. These electron-donating groups significantly influence the molecule's reactivity, making the aromatic ring highly nucleophilic and modifying the properties of the carboxylic acid function through steric hindrance and electronic effects.

This unique substitution pattern makes TMBA a valuable precursor in the synthesis of complex organic molecules, including pharmaceutical agents and other bioactive compounds.[1] Its derivatives have been investigated for various biological activities, including potential as efflux pump inhibitors to combat antibiotic resistance.[2] Understanding the synthesis and reactivity of TMBA is therefore crucial for chemists aiming to leverage its structural features for targeted molecular design.

Physicochemical and Structural Properties

The identity and purity of a chemical reagent are foundational to reproducible research. The key properties of this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₂O₅ | [3][4][5] |

| Molecular Weight | 212.20 g/mol | [1][3][5] |

| IUPAC Name | This compound | [3][4] |

| CAS Registry Number | 570-02-5 | [4][6] |

| Appearance | White to light yellow powder or crystalline solid | [1][5] |

| Melting Point | 158°C (with decomposition) | [1][6] |

| Boiling Point | 350.6 ± 37.0 °C (Predicted) | [1] |

| Density | ~1.219 g/cm³ (Predicted) | [1] |

| Solubility | Soluble in methanol | [1] |

| SMILES | COC1=CC(=C(C(=C1)OC)C(=O)O)OC | [3] |

| InChIKey | JATAKEDDMQNPOQ-UHFFFAOYSA-N | [4] |

These properties are critical for determining appropriate solvents for reactions and purification, selecting analytical techniques, and ensuring proper storage conditions.

Synthesis and Purification

The synthesis of this compound is most commonly achieved through the carboxylation of its highly activated precursor, 1,3,5-trimethoxybenzene (phloroglucinol trimethyl ether). The electron-rich nature of the benzene ring facilitates electrophilic substitution. The following protocol describes a standard laboratory-scale synthesis via Grignard carboxylation.

Synthesis via Grignard Reaction: An Experimental Protocol

This method involves the formation of an aryl Grignard reagent from 1-bromo-2,4,6-trimethoxybenzene, followed by its reaction with carbon dioxide (in the form of dry ice) to form the carboxylate salt, which is then protonated.

Causality: The Grignard pathway is chosen for its reliability and high yield. The bromo-substituted precursor is necessary to initiate the formation of the organometallic reagent, which acts as a potent carbon nucleophile to attack the electrophilic carbon of CO₂.

Step-by-Step Protocol:

-

Apparatus Setup: Assemble a three-necked, flame-dried round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube (CaCl₂), and a dropping funnel. Ensure the entire system is under an inert atmosphere (e.g., Nitrogen or Argon).

-

Grignard Reagent Formation:

-

Place magnesium turnings (1.2 eq.) in the flask.

-

Add a small crystal of iodine to activate the magnesium surface.

-

Dissolve 1-bromo-2,4,6-trimethoxybenzene (1.0 eq.) in anhydrous tetrahydrofuran (THF).

-

Add a small portion of the bromide solution to the magnesium. Gentle heating may be required to initiate the reaction, which is indicated by the disappearance of the iodine color and gentle bubbling.

-

Once initiated, add the remaining bromide solution dropwise via the dropping funnel at a rate that maintains a gentle reflux.

-

After the addition is complete, continue stirring at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.

-

-

Carboxylation:

-

In a separate beaker, crush an excess of dry ice (solid CO₂) into a fine powder.

-

Slowly pour the prepared Grignard reagent solution onto the crushed dry ice with vigorous stirring. A thick slurry will form.

-

Allow the mixture to warm to room temperature as the excess CO₂ sublimes.

-

-

Work-up and Acidification:

-

Slowly quench the reaction mixture by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Transfer the mixture to a separatory funnel and acidify to a pH of ~2 with dilute hydrochloric acid (e.g., 2 M HCl).

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

-

Purification:

-

Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.

-

The resulting crude solid can be purified by recrystallization from a suitable solvent system, such as methanol/water or ethanol.

-

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Spectroscopic and Analytical Characterization

Confirming the structure and purity of the synthesized product is a non-negotiable step. A combination of spectroscopic methods provides a self-validating system for characterization.

| Technique | Expected Data & Interpretation |

| ¹H NMR | - Two singlets for the methoxy protons: one for the two equivalent ortho -OCH₃ groups (~3.8 ppm) and one for the para -OCH₃ group (~3.85 ppm).- A singlet for the two equivalent aromatic protons (~6.1-6.2 ppm).- A broad singlet for the acidic carboxylic acid proton (>10 ppm), which may not be observed depending on the solvent. |

| ¹³C NMR | - Signals for the methoxy carbons (~55-56 ppm).- Signals for the aromatic carbons, including the quaternary carbons attached to the methoxy and carboxyl groups, and the protonated aromatic carbons (~90-165 ppm).- A signal for the carboxylic carbon (~165-170 ppm). |

| FT-IR (KBr) | - A broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹).- A sharp C=O stretch from the carboxyl group (~1680-1710 cm⁻¹).- C-O stretches from the methoxy and acid groups (~1100-1300 cm⁻¹).- Aromatic C=C stretches (~1600 cm⁻¹).[3] |

| Mass Spec. (GC-MS) | - A molecular ion peak [M]⁺ at m/z = 212.[3] |

Protocol: ¹H NMR Sample Preparation and Analysis

-

Sample Preparation: Accurately weigh ~5-10 mg of the purified, dry product.

-

Dissolution: Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.

-

Acquisition: Place the NMR tube in the spectrometer and acquire the spectrum according to standard instrument parameters for proton NMR.

-

Data Processing: Process the resulting Free Induction Decay (FID) by applying Fourier transformation, phase correction, and baseline correction.

-

Analysis: Integrate the peaks to determine proton ratios and compare chemical shifts (δ) to reference values to confirm the structure.

Analytical Workflow Diagram

Caption: Analytical workflow for identity and purity verification.

Applications in Research and Drug Development

The utility of this compound stems from its unique structural characteristics:

-

Electron-Rich Aromatic Ring: The three methoxy groups are strong activating groups, making the ring highly susceptible to further electrophilic aromatic substitution, allowing for the introduction of other functional groups.

-

Sterically Hindered Carboxyl Group: The two ortho-methoxy groups provide significant steric bulk around the carboxylic acid. This can be exploited to direct reactions to other parts of a molecule or to create sterically demanding environments in a target molecule, such as the active site of an enzyme.

A notable area of application is in the development of novel therapeutic agents. For instance, derivatives of trimethoxybenzoic acid have been synthesized and evaluated as potential efflux pump inhibitors (EPIs) in bacteria.[2] Efflux pumps are proteins that bacteria use to expel antibiotics, conferring multidrug resistance. By inhibiting these pumps, EPIs can restore the efficacy of existing antibiotics. The trimethoxybenzoyl scaffold serves as a foundational structure that can be systematically modified to optimize inhibitory activity and pharmacokinetic properties.[2]

Safety, Handling, and Storage

Scientific integrity demands a commitment to safety. This compound is a hazardous substance that requires careful handling.

| Hazard Category | GHS Classification & Statement | Source(s) |

| Skin Irritation | Category 2 (H315: Causes skin irritation) | [3][7] |

| Eye Irritation | Category 2 (H319: Causes serious eye irritation) | [3][7] |

| Respiratory Irritation | STOT SE 3 (H335: May cause respiratory irritation) | [3][7] |

Protocol for Safe Handling:

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[8][9]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.[7][8]

-

Handling: Avoid creating dust when weighing or transferring the material.[8] Do not eat, drink, or smoke in the work area.[10] Wash hands thoroughly after handling.[10]

-

First Aid:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.[7]

-

Skin: Wash off immediately with soap and plenty of water. If irritation persists, seek medical attention.[7]

-

Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[7]

-

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[8][10]

Conclusion

This compound is more than a simple chemical; it is a versatile tool for chemical innovation. Its distinct molecular architecture, characterized by an activated aromatic system and a sterically shielded carboxyl group, provides a robust platform for synthetic chemists. This guide has provided the essential technical knowledge—from its fundamental properties and synthesis to its applications and safe handling—required for its effective use in research and development. By adhering to the detailed protocols and safety measures outlined herein, scientists can confidently and safely leverage this compound to advance the frontiers of drug discovery and materials science.

References

- 1. This compound CAS#: 570-02-5 [m.chemicalbook.com]

- 2. Derivatives of Trimethoxybenzoic Acid and Gallic Acid as Potential Efflux Pump Inhibitors: In Silico and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C10H12O5 | CID 68441 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound [webbook.nist.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. m.molbase.com [m.molbase.com]

- 7. fishersci.ie [fishersci.ie]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 9. file.medchemexpress.com [file.medchemexpress.com]

- 10. westliberty.edu [westliberty.edu]

Introduction: The Significance of Methoxy-Substituted Benzoic Acids

An In-depth Technical Guide to the Discovery and History of Trimethoxybenzoic Acids

Benzoic acid, in its own right, is a foundational structure in organic chemistry. However, its true potential in fields like materials science and pharmacology is often unlocked through functionalization of the benzene ring. The addition of methoxy (-OCH₃) groups, in particular, dramatically alters the molecule's electronic and steric properties. This substitution increases electron density in the aromatic ring, enhances lipophilicity, and provides hydrogen bond accepting capabilities, all of which are critical for modulating biological activity and material characteristics.

The trimethoxybenzoic acids, possessing three such groups, represent a fascinating case study in the evolution of chemical synthesis and our understanding of structure-activity relationships. This guide provides a detailed exploration of their journey from discovery in the 19th century to their current role in modern drug development, offering insights into the scientific reasoning behind key experimental choices.

Part 1: Early Discovery and the Natural Product Connection

The history of trimethoxybenzoic acids is inextricably linked to the study of natural products. The most prominent isomer, 3,4,5-trimethoxybenzoic acid, was not initially synthesized but was instead identified as a derivative of a widely available natural compound: gallic acid (3,4,5-trihydroxybenzoic acid).

Gallic acid is a key component of hydrolyzable tannins, found abundantly in gallnuts, sumac, witch hazel, and tea leaves. 19th-century chemists, in their quest to understand the structure of these natural compounds, subjected them to various chemical manipulations. A pivotal technique of this era was methylation, the process of adding a methyl group to an oxygen, nitrogen, or carbon atom.

The methylation of gallic acid proved to be a critical step. By treating gallic acid with a methylating agent, early chemists could replace the acidic protons of the three hydroxyl groups with methyl groups, yielding the trimethyl ether derivative: 3,4,5-trimethoxybenzoic acid. This process was not merely a synthetic curiosity; it was a crucial method for structural elucidation. By converting the reactive and polar hydroxyl groups into more stable and less polar methoxy groups, researchers could more easily purify, crystallize, and analyze the core carbon skeleton of the original natural product.

One of the earliest and most common methods involved the use of dimethyl sulfate and a base. This classical approach, while effective, utilized highly toxic reagents, a factor that would drive the development of safer methods later on.

Diagram: From Natural Product to Synthetic Derivative

Below is a diagram illustrating the foundational transformation from naturally occurring gallic acid to its key methylated derivative, which became a cornerstone for further research.

Caption: Historical pathway from gallic acid to 3,4,5-trimethoxybenzoic acid.

Part 2: The Evolution of Synthetic Methodologies

As the importance of trimethoxybenzoic acids grew, reliance on the methylation of gallic acid gave way to more versatile and direct synthetic routes. This evolution was driven by the need to access other isomers and to develop more efficient, scalable, and safer manufacturing processes.

Classical Approach: The Williamson Ether Synthesis

The foundational method for preparing these compounds was an application of the Williamson ether synthesis. This involved starting with a dihydroxybenzoic acid and methylating the hydroxyl groups.

Protocol 1: Classical Methylation of a Dihydroxybenzoic Acid

-

Objective: To synthesize a trimethoxybenzoic acid from a dihydroxybenzoic acid precursor.

-

Rationale: This method is a direct application of a fundamental organic reaction. Dimethyl sulfate is a powerful and inexpensive methylating agent. The base (sodium hydroxide) is required to deprotonate the phenolic hydroxyl groups, forming the more nucleophilic phenoxide ions, which then attack the electrophilic methyl groups of the dimethyl sulfate.

-

Methodology:

-

Dissolution & Deprotonation: A dihydroxybenzoic acid derivative (e.g., 3,4-dihydroxybenzoic acid) is dissolved in an aqueous solution of sodium hydroxide. The mixture is stirred until a clear solution of the sodium salt is formed.

-

Methylation: Dimethyl sulfate is added dropwise to the solution at a controlled temperature (typically below 40°C) to manage the exothermic reaction. The reaction is highly stoichiometric.

-

Reaction Monitoring: The mixture is stirred for several hours until the reaction is complete, which can be monitored by Thin Layer Chromatography (TLC).

-

Work-up & Isolation: The reaction mixture is cooled and acidified with a mineral acid (e.g., HCl). The acidification protonates the carboxylate, causing the trimethoxybenzoic acid product to precipitate out of the aqueous solution.

-

Purification: The crude solid is collected by filtration, washed with cold water to remove inorganic salts, and then recrystallized from a suitable solvent (e.g., ethanol/water mixture) to yield the pure product.

-

-

Trustworthiness Note: This protocol involves highly toxic and corrosive reagents (dimethyl sulfate, strong base/acid). It requires strict safety protocols, including operation within a fume hood and use of appropriate personal protective equipment. The validation of the final product would be confirmed by melting point analysis and spectroscopic methods (NMR, IR).

Modern Approach: Palladium-Catalyzed Carbonylation

Modern synthetic chemistry seeks to improve upon classical methods by enhancing efficiency and atom economy, and by using less hazardous materials. Palladium-catalyzed reactions have become a powerful tool in this endeavor. A modern approach might involve the carbonylation of a trimethoxybromobenzene.

Protocol 2: Modern Pd-Catalyzed Carbonylation

-

Objective: To synthesize a trimethoxybenzoic acid from a corresponding bromo-aromatic compound.

-

Rationale: This method avoids the use of highly toxic methylating agents like dimethyl sulfate. It builds the carboxylic acid functionality directly onto a pre-existing trimethoxy-substituted ring. Palladium catalysis allows for high efficiency and functional group tolerance under relatively mild conditions. Carbon monoxide is the source of the carbonyl group.

-

Methodology:

-

Reactor Setup: A high-pressure reactor is charged with a trimethoxybromobenzene isomer (e.g., 1-bromo-3,4,5-trimethoxybenzene), a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand (e.g., dppf), and a base (e.g., K₂CO₃) in a suitable solvent like DMF.

-

Reaction Execution: The reactor is sealed, purged with carbon monoxide (CO) gas, and then pressurized to the target pressure (e.g., 5-10 bar). The mixture is heated (e.g., to 100-120°C) and stirred for several hours.

-

Work-up & Isolation: After cooling and venting the CO gas, the reaction mixture is filtered to remove the catalyst. The solvent is removed under reduced pressure. The residue is then dissolved in water and acidified, causing the product to precipitate.

-

Purification: The crude product is collected by filtration and purified by recrystallization or column chromatography.

-

-

Trustworthiness Note: This protocol requires specialized high-pressure equipment. The reaction's success is highly dependent on the purity of the reagents and the exclusion of oxygen. Product identity and purity are confirmed via HPLC, LC-MS, and NMR spectroscopy.

Comparative Analysis of Synthetic Routes

| Feature | Classical Williamson Ether Synthesis | Modern Pd-Catalyzed Carbonylation |

| Starting Materials | Dihydroxybenzoic Acid | Trimethoxybromobenzene |

| Key Reagents | Dimethyl Sulfate (highly toxic) | Palladium Catalyst, CO gas |

| Versatility | Limited by precursor availability | High, depends on brominated isomer |

| Safety Concerns | High toxicity, corrosive reagents | High pressure, CO toxicity |

| Atom Economy | Moderate | Generally higher |

| Scalability | Well-established for industrial scale | Can be complex to scale up |

Part 3: Key Isomers and Their Applications in Drug Development

The specific arrangement of the three methoxy groups on the benzoic acid scaffold dictates the molecule's three-dimensional shape and electronic properties, leading to vastly different applications, particularly in pharmacology.

3,4,5-Trimethoxybenzoic Acid: The Foundation of Trimetazidine

This isomer, derived from gallic acid, is arguably the most commercially significant. Its primary application is as a key starting material for the synthesis of the anti-anginal drug Trimetazidine .

Trimetazidine works by inhibiting the beta-oxidation of fatty acids, which shifts the heart's energy metabolism towards glucose oxidation. This process requires less oxygen to produce the same amount of ATP, making the heart more efficient under ischemic (low oxygen) conditions. The 3,4,5-trimethoxybenzoyl moiety is crucial for the molecule's ability to bind to its target enzyme, long-chain 3-ketoacyl-CoA thiolase.

Diagram: Synthetic Workflow for a Pharmaceutical Intermediate

The following diagram outlines a generalized workflow for producing a key pharmaceutical intermediate, reflecting the multi-step nature of drug synthesis that often begins with a functionalized building block like trimethoxybenzoic acid.

Caption: Generalized workflow for converting trimethoxybenzoic acid into a drug intermediate.

Other Isomers in Research

While the 3,4,5-isomer is dominant, other isomers are valuable tools in medicinal chemistry research:

-

2,4,5-Trimethoxybenzoic Acid: This isomer and its derivatives have been investigated for their potential as multidrug resistance (MDR) modulators in cancer therapy. The specific substitution pattern allows these molecules to interact with transporter proteins like P-glycoprotein, potentially restoring the efficacy of chemotherapy agents.

-

2,3,4-Trimethoxybenzoic Acid: Derivatives of this isomer have been explored for various biological activities, leveraging the unique steric and electronic environment created by the adjacent methoxy groups.

Conclusion

The journey of trimethoxybenzoic acids from their 19th-century origins as derivatives of natural gallic acid to their current status as vital building blocks in modern pharmaceuticals is a testament to the progress of chemical science. The evolution from hazardous classical methylation techniques to sophisticated catalytic methods highlights the ongoing drive for efficiency, safety, and precision in synthesis. For researchers and drug development professionals, these molecules are not just reagents; they are carriers of a rich chemical history and powerful tools for designing the next generation of therapeutic agents. Their story underscores a fundamental principle: understanding the history and development of core chemical scaffolds provides invaluable insight into their future potential.

The Evolving Landscape of 2,4,6-Trimethoxybenzoic Acid Derivatives: A Technical Guide for Drug Discovery and Development

Foreword: The Architectural Elegance of a Privileged Scaffold

In the intricate world of medicinal chemistry, the concept of a "privileged scaffold" is reserved for molecular frameworks that demonstrate a remarkable ability to bind to multiple, distinct biological targets, thereby offering a fertile ground for the development of a diverse array of therapeutic agents. The 2,4,6-trimethoxybenzoic acid (TMBA) core, with its unique electronic and steric properties, has emerged as one such scaffold. The strategic placement of three methoxy groups on the phenyl ring profoundly influences the molecule's conformation and reactivity, bestowing upon its derivatives a wide spectrum of pharmacological activities. This technical guide, intended for researchers, scientists, and professionals in drug development, provides an in-depth exploration of the synthesis, mechanisms of action, and potential therapeutic applications of TMBA derivatives, underpinned by field-proven insights and methodologies.

The Core Moiety: Understanding this compound

This compound is a white to light yellow crystalline solid with the molecular formula C₁₀H₁₂O₅[1]. Its structure is characterized by a benzoic acid core with three methoxy groups positioned at the 2, 4, and 6 positions of the aromatic ring. This substitution pattern leads to a sterically hindered carboxyl group, which influences its reactivity in chemical syntheses[2]. The electron-donating nature of the methoxy groups also modulates the electronic properties of the aromatic ring, which is a key determinant of the biological activity of its derivatives.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Weight | 212.20 g/mol | [1] |

| Melting Point | 158 °C (decomposes) | [1] |

| pKa | 4.25 ± 0.10 (Predicted) | |

| Solubility | Soluble in Methanol | [1] |

Synthetic Strategies: From Core to Diversity

The derivatization of 2,4,6-TMBA is primarily centered around modifications of the carboxylic acid group to generate esters, amides, and other functional moieties. A crucial first step in many of these synthetic pathways is the conversion of the carboxylic acid to the more reactive acyl chloride.

Preparation of 2,4,6-Trimethoxybenzoyl Chloride: A Key Intermediate

The synthesis of 2,4,6-trimethoxybenzoyl chloride is a foundational reaction that opens the door to a vast array of derivatives. The most common and efficient method involves the reaction of this compound with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride.

Experimental Protocol: Synthesis of 2,4,6-Trimethoxybenzoyl Chloride

-

Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend this compound (1 equivalent) in an inert solvent such as toluene or dichloromethane.

-

Addition of Chlorinating Agent: Slowly add thionyl chloride (1.5-2.0 equivalents) to the suspension at room temperature. A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction.

-

Reaction Conditions: Heat the reaction mixture to reflux (typically 50-80 °C) and maintain for 2-4 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: After completion, remove the excess thionyl chloride and solvent under reduced pressure. The resulting crude 2,4,6-trimethoxybenzoyl chloride can be purified by vacuum distillation to yield a clear to light-yellow liquid.

This protocol is adapted from established methods for the synthesis of similar acyl chlorides.

Synthesis of this compound Esters and Amides

With the acyl chloride in hand, the synthesis of esters and amides becomes a straightforward nucleophilic acyl substitution reaction.

Experimental Protocol: General Procedure for Esterification and Amidation

-

Reaction Setup: Dissolve the alcohol or amine (1.1 equivalents) and a non-nucleophilic base, such as triethylamine or pyridine (1.2 equivalents), in an inert solvent like dichloromethane or tetrahydrofuran (THF).

-

Addition of Acyl Chloride: Cool the solution to 0 °C in an ice bath and slowly add a solution of 2,4,6-trimethoxybenzoyl chloride (1 equivalent) in the same solvent.

-

Reaction Conditions: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC.

-

Work-up and Purification: Upon completion, wash the reaction mixture with a dilute acid (e.g., 1M HCl) to remove the base, followed by a saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Synthesis of 2,4,6-Trimethoxy-Substituted Chalcones

Chalcones, characterized by an α,β-unsaturated ketone system, are another important class of TMBA derivatives with significant biological activity. Their synthesis is typically achieved through a Claisen-Schmidt condensation reaction.

Experimental Protocol: Synthesis of a 2,4,6-Trimethoxychalcone Derivative

-

Reaction Setup: In a round-bottom flask, dissolve 2,4,6-trimethoxyacetophenone (1 equivalent) and an appropriate aromatic aldehyde (1 equivalent) in methanol or ethanol.

-

Base-Catalyzed Condensation: Add a 40% (w/v) aqueous solution of sodium hydroxide or potassium hydroxide dropwise to the stirred solution at room temperature.

-

Reaction Conditions: Continue stirring the reaction mixture at room temperature overnight. The formation of a precipitate indicates product formation.

-

Work-up and Purification: Filter the precipitate, wash thoroughly with cold water and cold methanol to remove unreacted starting materials and base. The crude chalcone can be further purified by recrystallization from a suitable solvent like ethanol to yield the pure product[3].

Therapeutic Potential: A Multifaceted Scaffold in Drug Discovery

The 2,4,6-trimethoxybenzoyl moiety has been identified as a key pharmacophore in a variety of biologically active molecules. The following sections will delve into the most promising therapeutic applications of TMBA derivatives.

Anticancer Activity: Targeting the Pillars of Cell Division

A significant body of research has focused on the anticancer potential of TMBA derivatives, with many exhibiting potent cytotoxic effects against a range of cancer cell lines.

One of the most well-established mechanisms of action for anticancer TMBA derivatives is the inhibition of tubulin polymerization[4][5]. Tubulin is the protein subunit of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. By disrupting microtubule dynamics, these compounds can arrest the cell cycle in the G2/M phase, leading to apoptosis (programmed cell death)[6]. The trimethoxyphenyl ring plays a crucial role in binding to the colchicine-binding site on β-tubulin, thereby preventing its polymerization into microtubules[4][6].

Caption: Mechanism of tubulin polymerization inhibition by 2,4,6-TMBA derivatives.

Recent studies have also implicated TMBA derivatives, particularly the hydroxylated analogue 2,4,6-trihydroxybenzoic acid, as inhibitors of cyclin-dependent kinases (CDKs)[7][8][9][10][11]. CDKs are a family of protein kinases that are crucial for the regulation of the cell cycle. Their dysregulation is a hallmark of many cancers. By inhibiting CDKs, these compounds can halt the progression of the cell cycle and induce cell death in cancer cells[7][8][9][10][11].

Table 2: Anticancer Activity of Selected 2,4,6-Trimethoxy-Substituted Chalcone Derivatives

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| (E)-3-(5-bromopyridin-2-yl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one | HeLa | 3.204 | |

| (E)-3-(5-bromopyridin-2-yl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one | MCF-7 | 3.849 | |

| 2,4,6-trimethoxy-4′-nitrochalcone (Ch-19) | Esophageal cancer cells | - | [3] |

Antimicrobial Activity: Combating Drug Resistance

The rise of antibiotic-resistant bacteria is a major global health crisis. TMBA derivatives have shown promise as a new class of antimicrobial agents, particularly as efflux pump inhibitors[12]. Efflux pumps are proteins in bacterial cell membranes that actively transport antibiotics out of the cell, thereby conferring resistance. By inhibiting these pumps, TMBA derivatives can restore the efficacy of existing antibiotics[12].

Caption: Mechanism of efflux pump inhibition by 2,4,6-TMBA derivatives.

Anti-inflammatory and Antiviral Potential

While research in these areas is less extensive than in oncology, preliminary studies suggest that TMBA and its derivatives possess anti-inflammatory and antiviral properties. Some benzoic acid derivatives have been shown to inhibit the replication of the influenza virus by targeting the viral neuraminidase enzyme[13][14][15]. The anti-inflammatory effects may be attributed to the inhibition of pro-inflammatory enzymes and signaling pathways[16][17][18][19]. Further research is warranted to fully elucidate the mechanisms and therapeutic potential of TMBA derivatives in these areas.

Future Directions and Concluding Remarks

The this compound scaffold represents a highly versatile platform for the design and development of novel therapeutic agents. The insights provided in this guide underscore the importance of this privileged structure in medicinal chemistry. The demonstrated anticancer and antimicrobial activities, coupled with emerging evidence for anti-inflammatory and antiviral potential, highlight the vast therapeutic landscape that remains to be explored.

Future research should focus on:

-

Expansion of the chemical space: The synthesis and evaluation of a wider range of TMBA derivatives are crucial to fully explore the structure-activity relationships.

-

In-depth mechanistic studies: A deeper understanding of the molecular targets and signaling pathways modulated by these compounds will enable more rational drug design.

-

Preclinical and clinical development: Promising lead compounds should be advanced through preclinical and, ultimately, clinical studies to translate their therapeutic potential into tangible benefits for patients.

As our understanding of the intricate interplay between chemical structure and biological function continues to grow, the this compound core is poised to remain a cornerstone of innovation in the quest for new and effective medicines.

References

- 1. This compound CAS#: 570-02-5 [m.chemicalbook.com]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. A novel synthetic chalcone derivative, 2,4,6-trimethoxy-4′-nitrochalcone (Ch-19), exerted anti-tumor effects through stimulating ROS accumulation and inducing apoptosis in esophageal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines inhibit tubulin polymerisation and act as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. benchchem.com [benchchem.com]

- 7. "The Flavonoid Metabolite 2,4,6-Trihydroxybenzoic Acid Is a CDK Inhibit" by Ranjini Sankaranarayanan, Chaitanya K. Valiveti et al. [uknowledge.uky.edu]

- 8. The Flavonoid Metabolite 2,4,6-Trihydroxybenzoic Acid Is a CDK Inhibitor and an Anti-Proliferative Agent: A Potential Role in Cancer Prevention - ProQuest [proquest.com]

- 9. The Flavonoid Metabolite 2,4,6-Trihydroxybenzoic Acid Is a CDK Inhibitor and an Anti-Proliferative Agent: A Potential Role in Cancer Prevention - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. researchgate.net [researchgate.net]

- 12. Derivatives of Trimethoxybenzoic Acid and Gallic Acid as Potential Efflux Pump Inhibitors: In Silico and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Antiviral Activity of Benzoic Acid Derivative NC-5 Against Influenza A Virus and Its Neuraminidase Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Design and synthesis of benzoic acid derivatives as influenza neuraminidase inhibitors using structure-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Design and synthesis of benzoic acid derivatives as influenza neuraminidase inhibitors using structure-based drug design. | Semantic Scholar [semanticscholar.org]

- 16. ymerdigital.com [ymerdigital.com]

- 17. [PDF] A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives | Semantic Scholar [semanticscholar.org]

- 18. benchchem.com [benchchem.com]

- 19. scribd.com [scribd.com]

Mechanism of Action of Trimethoxybenzoic Acid Compounds in Biological Systems

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Chemical Versatility and Biological Significance of Trimethoxybenzoic Acids

Trimethoxybenzoic acids (TMBAs) represent a fascinating class of substituted benzoic acid derivatives that have garnered significant attention across medicinal chemistry and drug development.[1] These compounds, characterized by a benzoic acid core adorned with three methoxy groups, exist as several isomers, with the 3,4,5- and 2,4,5-isomers being of particular interest. Their chemical framework is not only a recurring motif in numerous natural products and pharmaceuticals but also serves as a versatile building block in modern organic synthesis.[2][3]

The specific arrangement of the methoxy groups on the benzene ring profoundly influences the physicochemical properties and, consequently, the biological activities of these molecules.[1] These activities are remarkably diverse, spanning anti-inflammatory, antioxidant, antimicrobial, and anticancer effects.[1][4] For instance, 3,4,5-TMBA, also known as eudesmic acid or gallic acid trimethyl ether, is a known plant metabolite, a human xenobiotic metabolite, and an active metabolite of the clinical drug trimebutine.[5][6] It is recognized as a potent antioxidant and an inhibitor of cytokine production.[4] In parallel, the 2,4,5-TMBA isomer has been shown to possess powerful anti-inflammatory properties through the inhibition of key signaling pathways.[1][7]

This guide provides a deep dive into the core mechanisms through which TMBA compounds exert their effects on biological systems. We will explore their interactions with key cellular signaling pathways, their capacity for enzyme inhibition, and their role in combating microbial resistance. By synthesizing technical data with field-proven experimental insights, this document aims to serve as a comprehensive resource for researchers dedicated to unlocking the full therapeutic potential of this promising class of molecules.

Part 1: Modulation of Inflammatory Signaling Pathways

Chronic inflammation is a hallmark of numerous diseases. A central mechanism by which TMBA compounds exert their therapeutic effects is through the targeted modulation of pro-inflammatory signaling cascades, most notably the Nuclear Factor-kappa B (NF-κB) and Signal Transducer and Activator of Transcription (STAT) pathways.

The Causality of Targeting NF-κB and STAT Pathways

The NF-κB and STAT signaling pathways are master regulators of the inflammatory response. In a resting state, NF-κB is sequestered in the cytoplasm. Upon stimulation by inflammatory triggers like Lipopolysaccharide (LPS), a cascade is initiated that leads to the activation of NF-κB, its translocation to the nucleus, and the subsequent transcription of pro-inflammatory genes, including cytokines like IL-6 and chemokines like MCP-1.[1] Similarly, the STAT pathway is activated by cytokines and growth factors, leading to the transcription of genes involved in inflammation and cell proliferation. Uncontrolled activation of these pathways is a direct driver of pathological inflammation.